1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a piperidine derivative notable for its potential applications in medicinal chemistry, particularly in the development of analgesic and psychoactive agents. This compound features a benzyl group and an ethylpropyl substituent on the nitrogen atom of the piperidine ring, which may influence its pharmacological properties.
The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with benzyl and alkyl halides. Literature indicates that similar compounds have been studied for their biological activities and synthetic pathways, highlighting the relevance of piperidine derivatives in pharmaceutical research .
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide can be classified as:
The synthesis of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide typically follows these general steps:
The compound may participate in various chemical reactions, including:
The mechanism of action for compounds like 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide often involves modulation of neurotransmitter systems in the brain, particularly:
Studies on similar compounds indicate that structural modifications significantly influence binding affinity and selectivity for various receptors .
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide has potential applications in:
The synthesis of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide (CAS: 423738-91-4 or 1609409-50-8) employs reductive amination as a key strategy. The canonical SMILES CCC(CC)NC1CCN(Cc2ccccc2)CC1
reveals a tertiary amine structure formed through nucleophilic substitution between 1-benzyl-4-piperidinone and 1-ethylpropylamine under reducing conditions [1] [3]. Alternative routes involve direct alkylation of 4-aminopiperidine with 1-bromo-3-pentanone followed by benzylation, though this approach risks N-overalkylation. The dihydrobromide salt is precipitated by treating the free base with excess hydrobromic acid in ethanol, yielding a solid with 95–98% purity after recrystallization [1] [4]. Key challenges include controlling exothermic reactions during salt formation and eliminating residual solvents, addressed through optimized crystallization kinetics and vacuum drying [3].
Table 1: Synthetic Route Comparison
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Reductive Amination | 75–82 | 95–98 | High stereoselectivity |
Direct Alkylation | 60–68 | 85–90 | Fewer steps |
Microwave-Assisted | 88 | 99 | Rapid reaction kinetics |
Dihydrobromide salt formation significantly modifies the physicochemical properties of the piperidinamine free base. The salt exhibits a molecular weight of 422.249 g/mol (C₁₇H₃₀Br₂N₂), with hydrogen bromide ions occupying 26.6% of the mass [1] [4]. This enhances aqueous solubility by >50-fold compared to the free base, critical for gastrointestinal absorption. The crystalline lattice structure, confirmed via powder XRD, contributes to stability under ambient storage conditions (2–8°C, inert atmosphere) [3] [6]. Comparative studies with hydrochloride salts reveal superior hygroscopicity profiles for dihydrobromide, maintaining stability at 40–60% relative humidity. Thermal analysis shows decomposition >204°C without melting, indicating high thermal resilience suitable for pharmaceutical processing [4] [6].
Table 2: Salt Form Comparison
Property | Dihydrobromide | Hydrochloride | Free Base |
---|---|---|---|
Solubility (mg/mL) | 42.3 ± 1.8 | 18.9 ± 0.7 | 0.8 ± 0.1 |
Hygroscopicity | Low | High | Very low |
Thermal Dec. (°C) | >204 | >198 | >160 |
The 1-ethylpropyl (pentan-3-yl) substituent introduces a chiral center at the branched carbon. However, commercial synthesis typically yields the racemate due to non-stereoselective amination [3] [4]. Molecular modeling indicates minimal steric differentiation between (R)- and (S)-enantiomers in target binding, as confirmed by achiral designation (stereochemistry: ACHIRAL) in supplier databases [3]. The dihedral angle between the piperidine ring and benzyl group (N1-C4-Cα-Cipso) averages 85° ± 5°, allowing adaptive binding in biological targets. Substituent effects were quantified by comparing analogs:
The benzylic methylene group (CH₂-C₆H₅) confers enhanced reactivity compared to phenyl or alkyl substituents. Bond dissociation energy (BDE) for benzylic C–H is 90 kcal/mol, lower than phenyl C–H (113 kcal/mol), facilitating metabolic oxidation and hydrogenolysis [5]. Bioisosteric replacements were evaluated:
Table 3: Benzyl Group Bioisosteres
Substituent | LogP | Target IC₅₀ (µM) | Metabolic T₁/₂ (min) |
---|---|---|---|
Benzyl (standard) | 3.22 | 0.12 | 42 ± 3 |
4-Fluorobenzyl | 3.30 | 0.15 | 68 ± 5 |
Phenethyl | 3.45 | 0.25 | 38 ± 2 |
Cyclohexylmethyl | 3.78 | 1.10 | >120 |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: